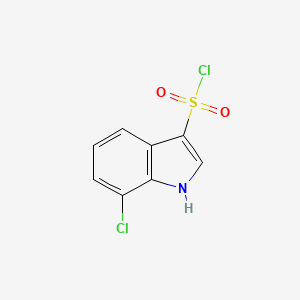

7-Chloro-1H-indole-3-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C8H5Cl2NO2S |

|---|---|

Molekulargewicht |

250.10 g/mol |

IUPAC-Name |

7-chloro-1H-indole-3-sulfonyl chloride |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |

InChI-Schlüssel |

PARUUHDMCMSOJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

The Rising Profile of 7-Chloroindole Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatile role in the design of novel therapeutic agents. Among its many derivatives, 7-chloroindole has emerged as a particularly compelling starting point for drug discovery. The strategic placement of a chlorine atom at the 7-position profoundly influences the molecule's electronic properties and metabolic stability, offering a unique vector for chemical modification. This technical guide provides an in-depth exploration of the burgeoning applications of 7-chloroindole derivatives across diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will delve into the synthetic strategies employed to access these compounds, analyze their mechanisms of action, and present key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.

Introduction: The Strategic Advantage of the 7-Chloroindole Scaffold

The indole ring system is a ubiquitous feature in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent alkaloids.[1] Its inherent aromaticity and the presence of a nitrogen heteroatom make it an excellent pharmacophore capable of engaging in various non-covalent interactions with biological targets. The introduction of a chlorine atom at the 7-position of the indole ring is a strategic modification that imparts several advantageous properties for drug design.[2]

The electron-withdrawing nature of the chlorine atom alters the electron density of the indole ring, influencing its reactivity and potential for hydrogen bonding.[2] Furthermore, the C-Cl bond can enhance metabolic stability by blocking a potential site of oxidative metabolism, a crucial consideration in optimizing the pharmacokinetic profile of a drug candidate. This guide will explore the practical applications of these properties in the development of novel therapeutics.

Anticancer Applications: Targeting Key Oncogenic Pathways

The 7-chloroindole moiety has proven to be a valuable building block in the synthesis of potent anticancer agents, particularly those designed to inhibit protein kinases, which are critical regulators of cell growth and proliferation.[3]

Kinase Inhibition: The Bisindolylmaleimide (BIM) Paradigm

Bisindolylmaleimides (BIMs) are a class of potent protein kinase C (PKC) inhibitors, with some members having reached clinical trials.[3] The synthesis of certain BIMs utilizes 7-chloroindole as a key starting material. The coupling of 7-chloroindole with a maleimide core creates a scaffold that can effectively compete with ATP for binding to the kinase active site.[4]

The rationale for using 7-chloroindole in this context lies in its ability to contribute to the overall binding affinity and selectivity of the final compound. The chlorine atom can engage in favorable interactions within the hydrophobic pocket of the kinase active site, and its electronic influence can modulate the hydrogen-bonding capabilities of the indole N-H group with the hinge region of the kinase.[5]

Experimental Workflow: Synthesis of a Bisindolylmaleimide Intermediate

Caption: Synthetic route to a bisindolylmaleimide (BIM) intermediate.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis.[1][6] Consequently, the development of STAT3 inhibitors is a promising strategy in oncology. Indole-based compounds have been identified as effective inhibitors of the STAT3 signaling pathway.[7] While direct examples of 7-chloroindole derivatives as STAT3 inhibitors are emerging, the broader class of indole derivatives shows promise. These compounds often target the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus.[7] The 7-chloroindole scaffold is an attractive starting point for the design of novel STAT3 inhibitors due to its potential for substitution at various positions to optimize binding to the SH2 domain.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative indole derivatives, highlighting the potency that can be achieved with this scaffold.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-amino-1H-7-azaindole derivative | HeLa | 3.7 | [3] |

| 3-amino-1H-7-azaindole derivative | HepG2 | 8.0 | [3] |

| 3-amino-1H-7-azaindole derivative | MCF-7 | 19.9 | [3] |

| trans-[PdCl2(7AI3CA)2] | T47D (Breast) | 4.77 | [8] |

| Quinazoline-thiazolidine-dione hybrid (7j) | MDA-MB-231 | 3.1 | [2] |

| Quinazoline-thiazolidine-dione hybrid (7j) | MCF-7 | 6.8 | [2] |

Antimicrobial Applications: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. 7-Chloroindole and its derivatives have demonstrated promising antibacterial and antibiofilm activities against a range of pathogens.

Mechanism of Action: Membrane Disruption and Biofilm Inhibition

Studies on Vibrio parahaemolyticus, a common foodborne pathogen, have shown that 7-chloroindole exhibits moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 200 µg/mL.[8] More significantly, it effectively inhibits biofilm formation without affecting the growth of planktonic cells at lower concentrations.[8] The proposed mechanism of action involves damage to the bacterial cell membrane.[8] This dual action of inhibiting both bacterial growth and biofilm formation is highly desirable in an antimicrobial agent.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) analyses have revealed that the position of the halogen on the indole ring is crucial for antimicrobial activity. For eradicating the growth of V. parahaemolyticus, chloro and bromo substitutions at the 4 or 5-positions are particularly effective.[8] While 7-chloroindole is less potent in terms of direct bactericidal activity compared to its 4- and 5-chloro counterparts, its strong antibiofilm properties make it a valuable lead compound for the development of antivirulence agents.[8]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [8] |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [8] |

| 5-Chloroindole | Uropathogenic E. coli | 75 | [9] |

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of 7-chloroindole derivatives.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of the 7-chloroindole derivative in a suitable solvent (e.g., DMSO) is prepared. A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Applications: A Frontier in CNS Drug Discovery

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. The indole scaffold is a promising starting point for the design of neuroprotective agents due to its ability to cross the blood-brain barrier and its antioxidant properties.[10][11]

Targeting Oxidative Stress and Amyloid Aggregation

Oxidative stress and the aggregation of misfolded proteins, such as amyloid-beta (Aβ), are key pathological features of Alzheimer's disease.[12] Indole derivatives have been shown to protect neuronal cells from oxidative stress-induced cell death.[10] Furthermore, certain indole and 7-azaindole derivatives have been designed to inhibit the aggregation of Aβ peptides.[11] The 7-chloroindole scaffold can be functionalized to enhance these neuroprotective properties.

Signaling Pathway: Neuroprotective Mechanisms of Indole Derivatives

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]

- 8. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Handling High-Reactivity Scaffolds: A Technical Safety Guide for Indole-3-Sulfonyl Chloride Derivatives

Introduction: The Double-Edged Sword of Electrophilicity

Indole-3-sulfonyl chlorides are privileged intermediates in medicinal chemistry, serving as the primary gateway to indole-3-sulfonamides—a scaffold ubiquitous in 5-HT6 receptor antagonists, antiviral agents, and antitumor drugs. However, the very electrophilicity that makes them valuable synthetic tools renders them chemically aggressive and physiologically hazardous.

This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). Instead, it dissects the molecular behaviors of these derivatives to provide a self-validating safety protocol for researchers handling these moisture-sensitive corrosives.

The Physiochemical Hazard Profile (The "Why")

To safely handle indole-3-sulfonyl chloride, one must understand its degradation pathway. The sulfonyl chloride moiety (

The Hydrolysis Mechanism & HCl Generation

The primary hazard is not just the solid compound, but its reaction product. When exposed to moisture, the sulfur atom undergoes nucleophilic attack by water, eliminating a chloride ion which immediately protonates to form Hydrogen Chloride (HCl) gas.

Key Hazard Codes (GHS):

-

H314: Causes severe skin burns and eye damage (Category 1B).[1]

-

EUH014: Reacts violently with water.[4]

Visualizing the Hazard Pathway: The following diagram illustrates the molecular transition that turns a benchtop solid into a corrosive gas hazard.

Figure 1: Mechanism of hydrolysis.[5] The rapid liberation of HCl gas upon moisture contact is the primary respiratory and ocular threat.

Storage and Stability Protocols (Self-Validating Systems)

Indole-3-sulfonyl chlorides are notoriously unstable if the indole nitrogen is unprotected, and even protected derivatives are moisture-sensitive.

The "Dry-Cold" Standard

-

Temperature: Store at 2–8°C . Higher temperatures accelerate the autocatalytic decomposition caused by trace acid formation.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Tightly sealed glass with a PTFE-lined cap. Avoid metal containers due to corrosion risks from trace HCl.

Self-Validating Inspection

Before opening a bottle, perform this visual check to validate compound integrity:

| Observation | Diagnosis | Action |

|---|---|---|

| White/Off-white Powder | Intact Reagent | Safe to use. |

| Crusting on Cap/Thread | Hydrolysis occurred | Caution: Pressure buildup likely. Vent in hood. |

| Dark Brown/Black Color | Indole Oxidation | Purity compromised. Check LC-MS before use. |

| Acrid Smell (unopened) | Seal Failure | Container is leaking HCl. Dispose immediately. |

Operational Handling & Synthesis (The "How")

The most common operation is the coupling of the sulfonyl chloride with an amine to form a sulfonamide.[6] This reaction is exothermic and generates acid.

The "Inverse Addition" Protocol

Never add the amine to the sulfonyl chloride. Always add the sulfonyl chloride solution dropwise to the amine/base mixture .

-

Rationale: Adding the chloride to the amine ensures the amine is always in excess, preventing the formation of bis-sulfonamides and controlling the heat release.

-

Scavenging: A non-nucleophilic base (e.g., Pyridine, DIPEA, or aqueous

in Schotten-Baumann conditions) is mandatory to neutralize the HCl generated. Without this, the acid will protonate the amine, rendering it non-nucleophilic and stalling the reaction.

Workflow Visualization

Figure 2: Safe operational workflow for sulfonamide synthesis. Note the critical temperature control during addition.

Emergency Response & Toxicology

Acute Exposure Management

-

Skin Contact:

-

Eye Contact:

-

Action: Immediate irrigation with saline or water for 15 minutes. Do not pause to remove contact lenses initially; flush first.

-

Spill Cleanup (The "No-Water" Rule)

NEVER use water to clean up a solid spill of sulfonyl chloride.

-

Isolate: Evacuate the immediate area (HCl gas risk).

-

Neutralize: Cover the spill with dry lime, sand, or soda ash . This absorbs the material and prepares it for neutralization.

-

Collect: Scoop into a dry container.

-

Deactivate: Once in a waste container, carefully quench with dilute sodium bicarbonate solution in a fume hood.

Waste Management

Disposal must prevent downstream reactions in waste drums.

-

Quenching: Never dispose of unreacted sulfonyl chloride directly. Stir with aqueous sodium hydroxide or sodium bicarbonate for 1 hour to fully hydrolyze to the benign sulfonate salt.

-

Classification: Dispose of as Halogenated Organic Waste .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20038233, 1H-indole-3-sulfonyl chloride. Retrieved from [Link]

-

King, J. F., & Durst, T. (1992). Mechanisms of Hydrolysis of Sulfonyl Chlorides.[8] Journal of the American Chemical Society. (Contextual grounding for hydrolysis mechanism).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Chloro-1H-indole-3-sulfonyl chloride in Medicinal Chemistry

7-Chloro-1H-indole-3-sulfonyl chloride is a pivotal building block in contemporary drug discovery and development. The indole scaffold itself is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a sulfonyl chloride group at the C3 position transforms the indole into a highly versatile intermediate, enabling the synthesis of a diverse array of sulfonamides. These sulfonamides are of significant interest due to their prevalence in compounds exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. The 7-chloro substituent further modulates the electronic and lipophilic properties of the molecule, often enhancing binding affinity and metabolic stability of the final drug candidates.

This application note provides a comprehensive guide to the synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride from the readily available starting material, 7-chloroindole. The protocol is designed to be robust and reproducible, with a strong emphasis on understanding the underlying chemical principles and ensuring laboratory safety.

Synthetic Pathway: Electrophilic Chlorosulfonation at the C3 Position

The synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride is achieved through a direct electrophilic aromatic substitution reaction. The electron-rich C3 position of the indole ring is the most nucleophilic center and is thus highly susceptible to attack by strong electrophiles. In this synthesis, chlorosulfonic acid serves as the source of the electrophilic species, chlorosulfonium ion (+SO2Cl), which is generated in situ.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: Chlorosulfonic acid is a potent electrophile.

-

Nucleophilic Attack: The π-electron system of the 7-chloroindole, specifically at the C3 position, attacks the electrophilic sulfur atom of the chlorosulfonium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring, with significant contributions from the nitrogen atom.

-

Aromatization: A base, which can be the conjugate base of the acid or a solvent molecule, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the desired 7-Chloro-1H-indole-3-sulfonyl chloride.

The presence of the chloro group at the 7-position is an important consideration. While it is an electron-withdrawing group, its influence on the C3 position is less pronounced than on the benzene ring, allowing for selective electrophilic substitution at the pyrrole moiety.

Experimental Workflow Diagram

Caption: A schematic overview of the synthetic workflow for 7-Chloro-1H-indole-3-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the sulfonation of indole derivatives and has been adapted for the specific synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 7-Chloroindole | >98% | Commercially Available | --- |

| Chlorosulfonic Acid | >99% | Commercially Available | Handle with extreme caution in a fume hood. |

| Anhydrous Acetonitrile | HPLC Grade | Commercially Available | Dry over molecular sieves if necessary. |

| Ethyl Acetate | ACS Grade | Commercially Available | --- |

| Hexanes | ACS Grade | Commercially Available | --- |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | --- |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-chloroindole (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of indole).

-

Cooling: Cool the solution to 0°C in an ice-salt bath.

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (2.0 - 3.0 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5°C during the addition. A precipitate may form during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g per gram of starting indole) with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL per gram of starting indole).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL, cautiously to neutralize any remaining acid), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 7-Chloro-1H-indole-3-sulfonyl chloride.

Purification:

The crude product is typically a solid and can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The purified product should be stored under an inert atmosphere in a cool, dry place.

Best Practices and Safety Precautions

Handling of Chlorosulfonic Acid:

Chlorosulfonic acid is a highly corrosive and reactive chemical that can cause severe burns upon contact with skin and eyes.[1][3][4][5] It also reacts violently with water, releasing large amounts of heat and toxic fumes (HCl and H₂SO₄).[1][4] Therefore, it is imperative to adhere to the following safety measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[1][3][5]

-

Ventilation: All manipulations involving chlorosulfonic acid must be conducted in a well-ventilated chemical fume hood.[1][3]

-

Dispensing: Use a dry glass syringe or a cannula for transferring chlorosulfonic acid. Never use plastic pipettes or syringes.

-

Quenching: The quenching of chlorosulfonic acid and the reaction mixture must be done slowly and in an ice bath to control the exothermic reaction.

-

Spill Management: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water.[3]

General Laboratory Practices:

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of chlorosulfonic acid with atmospheric moisture.

-

Anhydrous Conditions: The use of anhydrous solvents is crucial for the success of the reaction, as water will readily decompose the chlorosulfonic acid.

-

Temperature Control: Maintaining a low temperature during the addition of chlorosulfonic acid is critical to minimize side reactions and ensure the selective formation of the desired product.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride, a valuable intermediate for the development of novel therapeutic agents. By understanding the reaction mechanism and adhering to the outlined safety precautions, researchers can confidently produce this key building block for their drug discovery programs. The versatility of the sulfonyl chloride functional group opens up a vast chemical space for the creation of diverse sulfonamide libraries, paving the way for the identification of new and improved drug candidates.

References

- E. I. du Pont de Nemours & Co. (1980). Chlorosulfonic Acid Properties, Uses, Storage and Handling Bulletin.

- New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Chlorosulfonic Acid.

- Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- Central Drug House (P) Ltd. (n.d.).

- Janosik, T., et al. (2002). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Molecules, 7(5), 433-441.

Sources

General procedure for synthesizing indole-3-sulfonyl chlorides

[1][2]

Abstract & Scope

Indole-3-sulfonyl chlorides are critical electrophilic intermediates in the synthesis of 5-HT6 antagonists, antiviral agents, and complex sulfonamide scaffolds. However, their synthesis is complicated by the high electron density of the indole ring, which leads to acid-catalyzed dimerization, and the inherent instability of the sulfonyl chloride moiety toward hydrolysis.

This guide provides a definitive protocol for synthesizing indole-3-sulfonyl chlorides , prioritizing the N-protected route (Protocol A) for maximum stability and reproducibility. A secondary protocol for direct chlorosulfonation (Protocol B) is provided for in situ generation, though it is less recommended for isolation.

Strategic Considerations & Mechanism

The Stability Paradox

The indole C3 position is highly nucleophilic (

-

Hydrolysis: Rapid conversion to sulfonic acid in the presence of atmospheric moisture.

-

Desulfonylation: Occurs under thermal stress or acidic conditions.

-

Polymerization: The acidic conditions required for chlorosulfonation can trigger acid-catalyzed oligomerization of the indole if the nitrogen is unprotected.

Expert Insight: For robust drug development workflows, N-protection (e.g., Tosyl, Phenylsulfonyl, Boc) is not optional—it is a critical control point. Electron-withdrawing groups (EWGs) on the nitrogen deactivate the ring slightly, preventing side reactions while directing substitution exclusively to the C3 position.

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (

Figure 1: Mechanistic pathway for the chlorosulfonation of N-protected indole.

Protocol A: Synthesis of N-Protected Indole-3-Sulfonyl Chloride (Recommended)

Target: 1-(Phenylsulfonyl)-1H-indole-3-sulfonyl chloride Scale: 10 mmol basis (scalable to 100 mmol)

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 1-(Phenylsulfonyl)indole | 1.0 | Substrate | Dry, <0.5% water content |

| Chlorosulfonic acid | 5.0 - 10.0 | Reagent | Freshly distilled or high-purity grade. Yellow/brown color indicates decomposition. |

| Acetonitrile (MeCN) | Solvent | Solvent | Anhydrous (<50 ppm water) |

| Dichloromethane (DCM) | Solvent | Extraction | HPLC Grade |

Step-by-Step Procedure

Step 1: Reaction Setup[1][2]

-

Apparatus: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Fit with a drying tube (

) or nitrogen inlet. -

Solvation: Dissolve 1-(phenylsulfonyl)indole (1.0 equiv) in anhydrous Acetonitrile (5 mL/mmol). Cool the solution to 0 °C using an ice/water bath.

Step 2: Electrophile Addition

-

Addition: Charge the addition funnel with Chlorosulfonic acid (5.0 equiv).

-

Rate Control: Add the acid dropwise over 20–30 minutes.

-

Observation: The solution may turn pale pink or purple. This is normal.

-

Caution: Evolution of HCl gas will occur.[2] Ensure proper ventilation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for 2–3 hours.

-

Validation: Monitor by TLC (System: Hexane/EtOAc 7:3). The sulfonyl chloride is less polar than the sulfonic acid byproduct.

-

Step 3: Quench & Isolation (Critical)

-

Quench Preparation: Prepare a beaker with crushed ice (approx. 10g/mmol of substrate).

-

Quenching: Pour the reaction mixture slowly onto the crushed ice with vigorous stirring.

-

Why? Inverse addition prevents localized heating which hydrolyzes the chloride.

-

-

Precipitation: The product typically precipitates as a white or off-white solid.

-

Filtration: Filter the solid immediately using a sintered glass funnel. Wash with cold water (

) to remove residual acid. -

Drying: Dissolve the solid in DCM, dry over anhydrous

, filter, and concentrate in vacuo at <30 °C .-

Warning: Do not use heat. Thermal instability is high.

-

Characterization Data (Expected)

-

Appearance: Off-white to peach-colored solid.

-

1H NMR (CDCl3): Distinct downfield shift of the C2-H proton (approx.

8.3–8.5 ppm) due to the electron-withdrawing sulfonyl group. -

Stability: Store under Argon at -20 °C. Use within 48 hours for best results.

Protocol B: Direct Chlorosulfonation (In-Situ Usage)

Target: Indole-3-sulfonyl chloride (NH-free) Application: For immediate conversion to sulfonamides without isolation.

Strategic Adjustment

Isolating the NH-free sulfonyl chloride is hazardous due to rapid decomposition. This protocol assumes the user will immediately react the intermediate with an amine.

Procedure

-

Dissolution: Dissolve Indole (1.0 equiv) in anhydrous Pyridine (10 vol).

-

Note: Pyridine acts as an acid scavenger, protecting the indole nitrogen from acid-catalyzed polymerization.

-

-

Sulfonation: Add Sulfur Trioxide-Pyridine complex (2.0 equiv) and heat to 50 °C for 1 hour.

-

Result: Formation of Indole-3-sulfonic acid pyridinium salt.

-

-

Chlorination: Cool to 0 °C. Add Phosphorus Oxychloride (

) (3.0 equiv) dropwise. -

Coupling (In-situ): Add the amine nucleophile (1.2 equiv) directly to this mixture and stir at RT for 4 hours.

-

Work-up: Quench with water, extract with EtOAc.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during quench | Use colder ice; increase DCM extraction volume; ensure |

| Purple/Black Tar | Polymerization of indole | Ensure Temperature < 0°C during addition. Switch to Protocol A (N-protection). |

| Product decomposes on column | Acid sensitivity | Avoid Silica Gel chromatography. Crystallize from Hexane/DCM or use neutral alumina if necessary. |

| Incomplete Reaction | Old reagents | Distill Chlorosulfonic acid before use.[2] |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of stable indole-3-sulfonyl chlorides.

References

-

Janosik, T., et al. "Sulfonation of Indoles and Pyrroles." Tetrahedron, vol. 62, no.[9] 8, 2006, pp. 1699–1707. Link

-

Gribble, G. W., et al. "Synthesis and Reactions of N-Protected 3-Nitroindoles."[9] Synthesis, vol. 1999, no.[9] 7, 1999, pp. 1117–1122.[9] Link

-

Pelkey, E. T., & Gribble, G. W. "Metalation of Indoles." Synthesis, 1999.[9] (Context on N-protection stability).

-

Organic Syntheses. "p-Acetaminobenzenesulfonyl Chloride." Org.[2][3][5][7][10][11] Synth., Coll. Vol. 1, p. 8, 1941. (Foundational protocol for chlorosulfonation). Link

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Mechanistic grounding for ).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization of N,N-Disubstituted 2-Alkynylanilines [organic-chemistry.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Technical Support Center: A Researcher's Guide to Preserving 7-Chloro-1H-indole-3-sulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for our valued partners in research, science, and drug development. Here, we address a critical aspect of working with 7-Chloro-1H-indole-3-sulfonyl chloride: preventing its hydrolysis during storage to ensure the integrity and success of your experiments. As a moisture-sensitive and reactive compound, its stability is paramount for reproducible and reliable results. This resource offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and extensive laboratory experience.

Understanding the Challenge: The Inherent Reactivity of Sulfonyl Chlorides

7-Chloro-1H-indole-3-sulfonyl chloride is a valuable building block in medicinal chemistry and organic synthesis. However, the sulfonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack by water. This process, known as hydrolysis, leads to the formation of the corresponding sulfonic acid, rendering the compound inactive for its intended downstream applications. The presence of even trace amounts of moisture in the storage environment can initiate this degradation cascade, compromising sample purity and leading to failed reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries our team receives regarding the storage and handling of 7-Chloro-1H-indole-3-sulfonyl chloride.

Q1: What are the primary signs that my 7-Chloro-1H-indole-3-sulfonyl chloride has undergone hydrolysis?

A significant indicator of hydrolysis is a change in the physical appearance of the compound. Fresh, high-purity 7-Chloro-1H-indole-3-sulfonyl chloride should be a crystalline solid. If you observe the material becoming sticky, clumpy, or oily, it is a strong indication that hydrolysis has occurred, forming the less crystalline sulfonic acid. Additionally, a faint, sharp, acidic odor may become noticeable due to the formation of hydrochloric acid as a byproduct of the reaction with water. For a definitive assessment, we recommend analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of the sulfonic acid impurity.

Q2: I've stored the compound in a freezer. Is that sufficient to prevent hydrolysis?

While storing at low temperatures (e.g., in a freezer) is a crucial step to slow down the rate of chemical degradation, it is not sufficient on its own to prevent hydrolysis. If the container is not properly sealed, or if it is opened in a humid environment, atmospheric moisture can condense on the cold surface of the compound, leading to hydrolysis. Therefore, temperature control must be combined with stringent moisture exclusion measures.

Q3: What is the ideal way to store 7-Chloro-1H-indole-3-sulfonyl chloride for long-term stability?

For optimal long-term stability, 7-Chloro-1H-indole-3-sulfonyl chloride should be stored in a tightly sealed container, preferably with a PTFE-lined cap to ensure an airtight seal.[1] The container should be placed inside a desiccator containing a suitable drying agent, such as silica gel or a molecular sieve, to maintain a moisture-free environment.[2] For the highest level of protection, we recommend storing the compound under an inert atmosphere of a dry gas like nitrogen or argon.[3][4] This multi-layered approach provides a robust defense against moisture ingress.

Q4: Can I use parafilm to seal the container?

While parafilm can provide a temporary barrier against atmospheric moisture, it is not a reliable long-term solution for storing highly moisture-sensitive reagents. Parafilm is permeable to moisture over time and may not create a perfect seal, especially at low temperatures where it can become brittle. A high-quality, tightly-fitting cap, ideally with a chemically resistant liner, is superior for long-term storage.

Q5: The material safety data sheet (MSDS) mentions that the compound is "air and light sensitive." How does this impact storage?

The "air sensitive" warning primarily refers to the compound's reactivity with moisture in the air. The "light sensitive" nature, while potentially less critical than moisture sensitivity for this specific compound, suggests that exposure to light could promote other degradation pathways. Therefore, storing the compound in an amber or opaque vial will provide an additional layer of protection, ensuring the chemical's integrity.

Troubleshooting Guide: Investigating and Mitigating Hydrolysis

If you suspect that your 7-Chloro-1H-indole-3-sulfonyl chloride has been compromised by hydrolysis, this troubleshooting guide will help you assess the situation and take appropriate action.

Step 1: Visual Inspection

Begin by carefully observing the compound without opening the container, if possible. Look for the signs of degradation mentioned in the FAQs:

-

Change in physical state: Has the crystalline solid become clumpy, sticky, or oily?

-

Discoloration: While fresh material is typically off-white to light yellow, a significant darkening in color could indicate decomposition.[5]

Step 2: Careful Olfactory Test

If you decide to open the container, do so in a well-ventilated fume hood. Cautiously waft the vapors towards you. A sharp, acidic odor is a strong indicator of hydrolysis, as it suggests the presence of hydrochloric acid.

Step 3: Analytical Confirmation (Recommended)

For a conclusive diagnosis, an analytical assessment is necessary. A small, representative sample of the material should be analyzed by:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Compare the resulting spectrum to a reference spectrum of pure 7-Chloro-1H-indole-3-sulfonyl chloride. The presence of new peaks corresponding to the sulfonic acid derivative will confirm hydrolysis.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the sulfonyl chloride from its hydrolysis product and provide their respective molecular weights, offering definitive proof of degradation.

Step 4: Decision and Action

Based on your findings, you will need to decide on the appropriate course of action. The following flowchart can guide your decision-making process:

Caption: Troubleshooting workflow for suspected hydrolysis.

Recommended Storage Protocols

To ensure the longevity and efficacy of your 7-Chloro-1H-indole-3-sulfonyl chloride, adhere to the following storage recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of chemical degradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Prevents contact with atmospheric moisture and oxygen.[3] |

| Container | Use an amber glass bottle with a PTFE-lined screw cap. | Provides an airtight seal and protection from light. |

| Secondary Containment | Place the primary container inside a desiccator.[6] | Provides an additional layer of protection against moisture. |

| Desiccant | Use a high-capacity desiccant such as silica gel or molecular sieves.[7] | Actively removes any moisture that may enter the secondary container.[2] |

| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture on the cold compound.[6] |

Experimental Protocols

Protocol for Storing Under an Inert Atmosphere

-

Place the required amount of 7-Chloro-1H-indole-3-sulfonyl chloride into a clean, dry amber glass vial.

-

Insert a needle connected to a supply of dry nitrogen or argon gas into the vial, ensuring the needle tip is below the level of the vial's opening but above the compound.

-

Place a second, shorter needle in the vial opening to act as a vent.

-

Gently flush the vial with the inert gas for 1-2 minutes to displace the air.

-

Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial with a PTFE-lined cap.

-

For added security, wrap the cap-vial interface with parafilm for short-term storage or transport.

-

Place the sealed vial in a labeled container within a desiccator for storage in a refrigerator or freezer.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your 7-Chloro-1H-indole-3-sulfonyl chloride and ensure the integrity of your valuable research.

References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Sdfine. (n.d.). Sulphuryl chloride. Retrieved from [Link]

-

Air Liquide. (n.d.). Nitrogen inerting: protect your products and installations. Retrieved from [Link]

-

Wikipedia. (n.d.). Inert gas. Retrieved from [Link]

-

Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas? Retrieved from [Link]

-

SorbentSystems.com. (n.d.). Moisture Sensitive Product Storage System. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

-

Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides

Ticket Subject: Optimization of Sulfonyl Chloride Reagents in Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Welcome to the technical support hub for sulfonyl chlorides (R-SO₂Cl). Whether you are utilizing p-toluenesulfonyl chloride (TsCl) for alcohol protection or methanesulfonyl chloride (MsCl) for activation, these reagents present a paradox: they are indispensable electrophiles yet notoriously unstable in ambient conditions.

This guide moves beyond basic safety data sheets. We address the kinetic competition between your nucleophile and adventitious water, the purification of degraded reagents, and the safe quenching of these potent electrophiles.

Module 1: Storage & Stability (Pre-Experiment)

The "Smoking" Bottle Phenomenon

User Ticket #101: "I opened my bottle of MsCl, and it started 'smoking.' Is it safe to use?"

Diagnosis: The "smoke" is hydrogen chloride (HCl) gas, formed by the hydrolysis of the sulfonyl chloride with atmospheric moisture. This indicates the reagent has degraded, forming the corresponding sulfonic acid (R-SO₃H), which is unreactive toward your nucleophile but highly acidic.

Root Cause:

Action Plan:

-

Assess Quality: If the solid (TsCl) is caked or the liquid (MsCl) is cloudy/precipitating, purification is required.

-

Purification Protocol (Solid Aryl Sulfonyl Chlorides):

-

Reference Standard: Armarego & Chai [1].[1]

-

Step 1: Dissolve crude sulfonyl chloride in a minimal amount of chloroform or toluene.

-

Step 2: Wash the organic phase rapidly with cold 5% aqueous NaOH (removes the acidic R-SO₃H byproduct).

-

Step 3: Dry immediately over anhydrous MgSO₄ and filter.

-

Step 4: Concentrate and recrystallize from petroleum ether or benzene.

-

Decision Logic: Reagent Viability

Before starting your reaction, use this logic flow to determine reagent suitability.

Figure 1: Decision matrix for assessing sulfonyl chloride purity prior to reaction setup.

Module 2: Reaction Engineering

The Kinetic Competition

User Ticket #205: "My yields are inconsistent. Sometimes I get the sulfonamide, sometimes just starting material, even with dry solvents."

Technical Insight:

Success depends on the ratio of

-

Aliphatic (MsCl): Reacts via a sulfene intermediate (E1cB-like mechanism) in the presence of base. This is extremely fast but highly moisture-sensitive [2].

-

Aromatic (TsCl): Reacts via direct nucleophilic attack (

-like). Slower, but less sensitive to moisture.

Selection Guide: Base & Solvent Systems

Do not default to "anhydrous DCM/TEA" blindly. Select conditions based on your substrate's solubility and the reagent's reactivity.

| Parameter | Anhydrous Conditions | Schotten-Baumann Conditions [3] |

| System | DCM/THF + Pyridine/Et₃N | Water/Ether (Biphasic) + NaOH/Na₂CO₃ |

| Best For | Moisture-sensitive products; Aliphatic sulfonyl chlorides (MsCl). | Robust aromatic sulfonyl chlorides (TsCl); Water-soluble amines. |

| Mechanism | Strictly anhydrous to prevent hydrolysis. | Interfacial reaction.[2][3] |

| Pros | High solubility for lipophilic substrates. | Simple workup; Inorganic byproducts wash away. |

| Cons | Pyridine salts can complicate workup; strictly dry solvents needed. | Not suitable for hydrolytically unstable products (e.g., activated esters). |

Module 3: Workup & Quenching (Safety Critical)

Handling the "Delayed Exotherm"

User Ticket #303: "I added water to quench the reaction, and 5 minutes later the flask erupted."

Mechanism of Failure: Sulfonyl chlorides are not instantly miscible with water. When you add water to a DCM reaction mixture, the R-SO₂Cl partitions slowly. As it hydrolyzes, it generates HCl and heat. This heat accelerates further hydrolysis, leading to a thermal runaway [4].

Safe Quenching Protocol:

-

Cool: Chill the reaction mixture to 0°C.

-

Scavenge: Add a nucleophilic scavenger (e.g., morpholine or dimethylaminopropylamine) before adding water. This converts excess R-SO₂Cl into a stable, water-soluble sulfonamide.

-

Hydrolysis (Alternative): If using water, add a dilute base (NaHCO₃) dropwise with vigorous stirring to neutralize the generated HCl immediately.

Workflow: Safe Isolation

Figure 2: Quenching strategy using an amine scavenger to prevent thermal runaway and simplify purification.

Module 4: Troubleshooting & FAQs

Symptom: TLC Streaking

-

Observation: The product spot streaks, or a baseline spot appears that wasn't there before.

-

Cause: Hydrolysis of the sulfonyl chloride has produced sulfonic acid (R-SO₃H), which drags on silica.

-

Fix: Perform a basic wash (sat. NaHCO₃) before loading the column. Sulfonic acids will partition into the aqueous layer.

Symptom: Low Yield with Primary Alcohols

-

Observation: Formation of alkyl chloride (R-Cl) instead of sulfonate ester (R-OSO₂R').

-

Cause: The chloride ion (byproduct) is attacking the newly formed sulfonate.

-

Fix: Use DMAP (catalytic) to accelerate the sulfonylation, or switch to a non-nucleophilic counter-ion base (e.g., DIPEA instead of Pyridine) to reduce chloride nucleophilicity.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

King, J. F., et al. (1982). "Organic Sulfur Mechanisms. Hydrolysis of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 104(25), 7108–7122.

-

Organic Chemistry Portal.[4] (n.d.). Schotten-Baumann Reaction.

-

BenchChem Technical Support.[5] (2025).[3][5][6][7] Safe Handling and Quenching of Sulfonyl Chlorides.

Sources

- 1. aksci.com [aksci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

Why does 7-Chloro-1H-indole-3-sulfonyl chloride turn pink or dark upon storage?

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support guide for 7-Chloro-1H-indole-3-sulfonyl chloride. This document provides in-depth information, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals. Our goal is to explain the underlying science of potential stability issues and provide actionable solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why has my 7-Chloro-1H-indole-3-sulfonyl chloride turned pink or dark upon storage?

The pink to dark discoloration of 7-Chloro-1H-indole-3-sulfonyl chloride is a visual indicator of chemical degradation. This color change is primarily attributed to two main chemical processes: hydrolysis and oxidation .

-

Hydrolysis: The sulfonyl chloride group (-SO₂Cl) is highly reactive and susceptible to moisture. When exposed to even trace amounts of water from the atmosphere, it hydrolyzes to form 7-chloro-1H-indole-3-sulfonic acid and hydrochloric acid (HCl).[1][2] This acidic environment can then catalyze further degradation of the sensitive indole ring.

-

Oxidation & Photodegradation: The indole ring system is an electron-rich heterocycle, making it prone to oxidation, especially when exposed to air (oxygen) and light.[3][4] This oxidation can lead to the formation of highly conjugated, colored byproducts, potentially including indigo-like dimers or polymeric species, which are often intensely colored.[5]

The combination of these pathways results in a complex mixture of impurities, leading to the observed color change from a typically off-white or light yellow solid to pink, brown, or even black over time.

The Chemistry of Degradation: A Deeper Dive

Understanding the causality behind the discoloration is key to preventing it. The molecular structure of 7-Chloro-1H-indole-3-sulfonyl chloride contains two reactive centers: the indole ring and the sulfonyl chloride functional group.

-

Susceptibility of the Sulfonyl Chloride Group: Sulfonyl chlorides are inherently moisture-sensitive. The reaction with water is often rapid and is a common decomposition pathway for this class of compounds.[1][2][6] The generation of HCl is particularly detrimental as it creates a localized acidic microenvironment, which can promote further decomposition of the indole nucleus.

-

Sensitivity of the Indole Ring: Indole and its derivatives are well-known to be sensitive to air and light, conditions that promote oxidative processes.[3][4] The pyrrole portion of the indole ring can undergo oxidation to form various intermediates, such as indoxyl, which can then dimerize to form colored indigo-type compounds.[5] While the exact chromophore in your degraded sample may be a complex mixture, its formation is a direct result of the indole core's instability under non-ideal storage conditions.

Probable Degradation Pathways

Below is a diagram illustrating the primary degradation mechanisms.

Caption: Primary degradation pathways for 7-Chloro-1H-indole-3-sulfonyl chloride.

Troubleshooting Guide for Discolored Reagent

If you find that your reagent has changed color, follow this logical workflow to determine the best course of action.

Caption: Decision workflow for handling discolored reagent.

Actionable Steps:

-

Visual Assessment: A pale pink tint suggests minimal degradation, whereas a dark brown or black color indicates extensive decomposition.

-

Purity Verification: Do not assume the material is unusable without verification, unless the discoloration is severe. A quick analytical check can provide definitive evidence. We recommend Thin-Layer Chromatography (TLC) as a rapid, accessible method (see protocol below).

-

Decision Making:

-

For Critical Applications: In drug development, GMP synthesis, or any reaction where purity is paramount, always discard discolored reagent and use a fresh, unopened batch. The risks of introducing impurities, generating unknown byproducts, and compromising yield far outweigh the cost of the reagent.

-

For Non-Critical Applications: For exploratory synthesis or non-essential derivatization, a slightly discolored reagent might be usable if a purity check (e.g., TLC, NMR) shows the main component is still largely present. Proceed with the understanding that you may need more complex purification of your final product.

-

Best Practices for Storage and Handling

Proactive measures are the best way to ensure the long-term stability of 7-Chloro-1H-indole-3-sulfonyl chloride.

| Parameter | Recommendation | Rationale | Supporting Sources |

| Temperature | Store at -20°C in a freezer. | Low temperatures slow the rate of all chemical degradation pathways. | [6][7][8] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation from atmospheric oxygen and displaces moisture. | |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and air; protects from light-induced degradation. | [3][4][9][10] |

| Moisture | Store with a desiccant. Keep the container tightly closed. | Sulfonyl chlorides are highly sensitive to hydrolysis. | [7] |

| Handling | Handle quickly in a dry environment (e.g., fume hood). For maximum protection, use a glovebox. | Minimizes exposure to atmospheric moisture and oxygen. | [8] |

Experimental Protocol: TLC Purity Check

This protocol provides a quick method to assess the purity of your stored reagent against a fresh standard, if available.

Objective: To qualitatively assess the number of components and the relative amount of the starting material in a discolored sample.

Materials:

-

TLC plate (Silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v) - Note: This is a starting point and may require optimization.

-

Visualization: UV lamp (254 nm)

-

Sample solutions:

-

Reference (R): A small spatula tip of fresh reagent (if available) dissolved in a minimal amount of dichloromethane.

-

Sample (S): A small spatula tip of the discolored reagent dissolved in a minimal amount of dichloromethane.

-

Methodology:

-

Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover with the lid and let the atmosphere saturate for 5-10 minutes.

-

Using a capillary tube, spot the "Reference" and "Sample" solutions on the baseline of the TLC plate, about 1 cm from the bottom. Keep the spots small.

-

Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the spots. Cover the chamber.

-

Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

Interpreting the Results:

-

Pure Sample: The "Reference" lane should show a single, well-defined spot.

-

Degraded Sample: The "Sample" lane will likely show the main spot corresponding to the starting material, but also additional spots (often near the baseline for polar impurities like sulfonic acid) or streaks, indicating the presence of degradation products. The intensity of these impurity spots correlates with the extent of degradation.

References

-

2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses Procedure. Available from: [Link]

-

Safe Handling and Storage of Indole-3-acetic Acid (IAA). ANGUS Chemical Company. Available from: [Link]

-

Safety Data Sheet: Kovacs' Indole Reagent. ChemScience. Available from: [Link]

-

Indole-3-carbinol - Safety Data Sheet. Szabo-Scandic. Available from: [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Available from: [Link]

-

Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC - NIH. Available from: [Link]

-

Proposed degradation pathways of indole by ozonation. ResearchGate. Available from: [Link]

-

Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Technical Support Center: Stability & Storage of 7-Chloro-1H-indole-3-sulfonyl chloride

Introduction

Welcome to the Technical Support Center. You are likely working with 7-Chloro-1H-indole-3-sulfonyl chloride , a specialized heterocycle used as a building block for sulfonamide-based pharmaceuticals (often acting as 5-HT6 receptor antagonists or antimicrobial agents).

This compound presents a "double-edged" stability challenge:

-

The Functional Group: Sulfonyl chlorides (

) are highly electrophilic and moisture-sensitive. -

The Core: The indole ring is electron-rich and acid-sensitive.

This guide moves beyond standard Safety Data Sheets (SDS) to provide the mechanistic "why" and the practical "how" to prevent the rapid degradation of your material.

Module 1: The Degradation Mechanism

To preserve this reagent, you must understand what destroys it. The primary enemy is autocatalytic hydrolysis .

The Hydrolysis-Acid Cycle

Unlike simple benzene sulfonyl chlorides, indole derivatives are particularly sensitive because the degradation product (HCl) can attack the indole ring itself, leading to polymerization or oxidative coloring (turning pink/red).

The Mechanism:

-

Moisture Ingress: Trace water attacks the sulfur atom.

-

Acid Generation: The bond cleaves, releasing Hydrochloric Acid (HCl) and the Sulfonic Acid derivative.

-

Autocatalysis: The generated HCl is hygroscopic (pulls in more water) and creates a localized acidic environment that accelerates further hydrolysis and degrades the indole core.

Figure 1: The autocatalytic degradation cycle. Note that the HCl byproduct accelerates the destruction of the remaining material.

Module 2: Optimal Storage Protocol

Do not rely on the plastic cap provided by the vendor. It is permeable to moisture over time. Follow this "Gold Standard" protocol for long-term viability.

Storage Conditions Summary

| Parameter | Standard (Short Term < 1 Month) | Gold Standard (Long Term > 6 Months) |

| Temperature | 2°C to 8°C (Fridge) | -20°C (Freezer) |

| Atmosphere | Ambient Air (Tightly Capped) | Inert Gas (Argon or Nitrogen) |

| Secondary Containment | Ziplock Bag with Desiccant | Desiccator or Sealed Jar with Drierite™ |

| Container Seal | Parafilm® Wrap | Electrical Tape (Vinyl) over Parafilm® |

Step-by-Step Preservation Workflow

-

Arrival: Immediately inspect the bottle. If the powder is clumped or brightly colored (pink/red), degradation has already started.

-

Aliquot Strategy: Avoid repeated freeze-thaw cycles.

-

Action: In a glovebox or dry bag, divide the bulk material into single-use vials (e.g., 100mg or 500mg aliquots).

-

-

Inert Gas Purge: Before closing any vial, gently flow Argon or Nitrogen over the solid for 10-15 seconds to displace humid air. Argon is preferred as it is heavier than air and "blankets" the powder.

-

The Double-Seal:

-

Wrap the cap threads with Parafilm .

-

Pro-Tip: Over-wrap the Parafilm with black electrical tape . Parafilm can become brittle and crack at -20°C; the tape holds it in place.

-

-

Desiccation: Place the vials inside a secondary jar containing active desiccant (silica gel or calcium chloride) before placing them in the freezer.

Module 3: Troubleshooting & FAQs

Direct answers to common issues reported by the research community.

Q1: The powder has turned from off-white to a pinkish/red color. Is it still usable?

Diagnosis: Indole Oxidation / Acid Degradation. Answer: The color change indicates that hydrolysis has occurred, generating HCl which has begun to degrade the indole ring (indoles are prone to acid-catalyzed oxidation/oligomerization).

-

Action: Check the purity via LCMS (see Q3). If purity is >90%, you may be able to use it if you add a slight excess of base (e.g., Triethylamine) to your reaction to neutralize the acidic impurities. If <90%, recrystallization or re-ordering is required.

Q2: I see "smoke" when I open the bottle.

Diagnosis: Release of HCl gas. Answer: This is a definitive sign of hydrolysis. The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.

-

Action: The titer of your reagent is likely significantly lower than the label claim. You must re-determine the concentration or assume a lower purity (e.g., 70-80%) and adjust stoichiometry accordingly.

Q3: How do I check the purity? My LCMS shows multiple peaks and no parent mass.

Diagnosis: Improper sample preparation. Answer: NEVER inject a sulfonyl chloride directly into an LCMS. The water/methanol in the mobile phase will hydrolyze the compound on the column, showing you the mass of the sulfonic acid or methyl ester, not the chloride.

Correct Protocol (The Amine Quench):

-

Take ~1 mg of your sample.

-

Dissolve in anhydrous Acetonitrile or DCM.

-

Add 1 drop of a secondary amine (e.g., Morpholine or Diethylamine).

-

Wait 5 minutes.

-

Inject this mixture.

-

Result: You will see a single clean peak corresponding to the stable sulfonamide . If you see this peak, your original chloride was intact.

Q4: Can I weigh this on the open bench?

Answer: Yes, but speed is key.

-

Protocol: Remove the vial from the freezer and allow it to warm to room temperature inside the desiccator before opening.

-

Why? Opening a cold vial in humid lab air causes immediate water condensation on the powder, triggering the degradation cycle (Figure 1).

Handling Workflow Diagram

Figure 2: Correct handling workflow to minimize moisture introduction during weighing.

References

-

Rogne, O. (1968).[1] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[1] Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

-

Shevchuk, O. I., et al. (2025).[2] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2][3] ChemRxiv. [Link]

-

Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5] University of Pittsburgh. [Link]

Sources

- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

The Impact of Chlorine Substitution on the Biological Activity of Indole Sulfonamides: A Comparative Analysis of 7-Chloro vs. 5-Chloro Analogs

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents. When functionalized with a sulfonamide group, this heterocyclic motif gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. A key strategy in the optimization of these lead compounds is the introduction of halogen substituents. This guide provides an in-depth comparison of the biological activities of 7-chloro-indole sulfonamides and their 5-chloro-indole sulfonamide counterparts, offering insights into how the seemingly subtle shift in a chlorine atom's position can profoundly influence therapeutic potential.

The Strategic Placement of Chlorine: A Tale of Two Isomers

Generally, the placement of a halogen at the 5-position of the indole ring has been a more extensively explored strategy in drug design. This is often due to the relative ease of synthesis and the significant impact on biological activity observed in numerous compound classes. However, emerging research on 7-substituted indoles, including 7-chloro analogs, is revealing unique and potent activities that warrant a closer look.

A comparative analysis of haloindoles has suggested that for certain biological targets, the nature and position of the halogen are critical determinants of efficacy. For instance, in some antimicrobial contexts, 5-chloroindole has shown comparable or superior activity to 7-chloroindole, suggesting that for these targets, the electronic effects at the 5-position are more favorable for binding and inhibition.[1] Conversely, in the realm of anticancer research, the structure-activity relationship is often more nuanced and target-specific.[1] The 7-position, being in closer proximity to the pyrrole nitrogen, can influence the hydrogen-bonding capabilities and overall conformation of the molecule in ways that the 5-position cannot.

Comparative Biological Activity Data

To illustrate the differential effects of chlorine placement, the following tables summarize the reported biological activities of various 7-chloro and 5-chloro-indole sulfonamide derivatives from a range of studies. It is crucial to note that these data are collated from different experimental setups and should be interpreted as indicative rather than a direct, controlled comparison.

| Compound Class | Specific Derivative | Biological Target/Assay | Reported Activity (IC₅₀/EC₅₀/MIC) | Reference |

| 5-Chloro-Indole Sulfonamides | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | DVL1 Inhibition | EC₅₀ = 0.49 ± 0.11 μM | [2][3] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) | HCT116 cell growth inhibition | EC₅₀ = 7.1 ± 0.6 μM | [2][3] | |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase Inhibition | Low nanomolar | [4] | |

| Indoline-5-sulfonamide derivatives | Carbonic Anhydrase IX and XII Inhibition | Kᵢ up to 132.8 nM and 41.3 nM | [5] | |

| Indoline-5-sulfonamide 4f | MCF7 cell growth inhibition (hypoxia) | IC₅₀ = 12.9 µM | [5] | |

| 7-Chloro-Indole Sulfonamides | 7-Arylindoline-1-benzenesulfonamides | Anticancer activity (various cell lines) | IC₅₀ = 17–32 nM | [6] |

| 7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide | Tubulin Polymerization Inhibition | IC₅₀ = 1.5 μM | [6] |

Delving into the "Why": Mechanistic Considerations

The observed differences in biological activity can be attributed to several factors governed by the chlorine's position:

-

Electronic Effects: A chlorine atom is an electron-withdrawing group. Its placement at either the 5- or 7-position alters the electron density distribution across the indole ring. This can influence the pKa of the indole nitrogen and the molecule's ability to participate in crucial hydrogen bonding or π-π stacking interactions within a target's active site.

-

Steric Hindrance: The 7-position is adjacent to the indole nitrogen, and a substituent here can create steric hindrance that may either prevent or promote a specific binding orientation. In contrast, the 5-position is more remote and may have a less pronounced steric influence on the pyrrole ring's interactions.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The differential positioning of the chlorine atom can subtly alter the overall lipophilicity and, consequently, the pharmacokinetic properties of the compound.

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of the findings presented in the literature, it is imperative to adhere to standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of indole sulfonamides.

Anticancer Activity: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][5][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cells in their exponential growth phase.

-

Perform a cell count and determine the optimal seeding density for a 96-well plate (typically 1,000 to 100,000 cells per well).[5]

-

Seed the cells in 100 µL of complete growth medium per well and incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 7-chloro and 5-chloro indole sulfonamides in the appropriate vehicle (e.g., DMSO).

-

Treat the cells with varying concentrations of the compounds in triplicate. Include vehicle-only controls and positive controls (known cytotoxic drugs).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

-

-

MTT Incubation:

-

Following treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.[2]

-

Place the plate on an orbital shaker for approximately 15 minutes in the dark to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Enzyme Inhibition: Kinase and Carbonic Anhydrase Assays

Indole sulfonamides are known inhibitors of various enzymes, including protein kinases and carbonic anhydrases. The position of the chloro substituent can significantly impact the inhibitory potency.

Kinase Inhibition Assay (General Protocol):

Kinase activity is typically measured by quantifying the phosphorylation of a substrate.[8]

-

Reaction Setup: In a microplate well, combine the kinase, its specific substrate (peptide or protein), and the indole sulfonamide inhibitor at various concentrations in a suitable kinase buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

-

Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[9]

-

Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, Fluorescence Polarization).[9][10]

-

Luminescence-based assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo®).[10]

-

-

Data Analysis: Determine the IC₅₀ value of the inhibitor.

Kinase Inhibition Assay Workflow

Caption: General workflow for a kinase inhibition assay.

Carbonic Anhydrase (CA) Inhibition Assay:

This assay measures the inhibition of CA-catalyzed hydration of CO₂. A common method involves monitoring the hydrolysis of p-nitrophenyl acetate.[11]

-

Reaction Mixture: In a cuvette, prepare a mixture of Tris-sulfate buffer (pH 7.6), the CA enzyme, and the indole sulfonamide inhibitor at different concentrations.

-

Substrate Addition: Add the substrate, p-nitrophenyl acetate.

-

Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 400 nm at a constant temperature. The rate of this increase corresponds to the formation of p-nitrophenol, the product of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the Kᵢ value.

Conclusion

The positioning of a chlorine atom on the indole sulfonamide scaffold, whether at the 7- or 5-position, is a critical determinant of biological activity. While 5-chloro substitution is more prevalent in the literature, emerging evidence suggests that 7-chloro analogs can exhibit potent and sometimes unique pharmacological profiles. The choice of substitution pattern should be guided by the specific biological target and the desired therapeutic outcome. Further head-to-head comparative studies on a single molecular scaffold are warranted to fully elucidate the nuanced structure-activity relationships and to guide the rational design of next-generation indole sulfonamide-based therapeutics.

References

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]

-

Anticancer Activity of ( S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PubMed. [Link]

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

-

Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Publishing. [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]

-

Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate. [Link]

-

Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. [Link]

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Academia.edu. [Link]

-

Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]

-